1-Cyclopropyl-4-fluoro-2-iodobenzene
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Overview
Description
1-Cyclopropyl-4-fluoro-2-iodobenzene is an organic compound with the molecular formula C9H8FI It is a derivative of iodobenzene, where the benzene ring is substituted with a cyclopropyl group, a fluorine atom, and an iodine atom
Preparation Methods
The synthesis of 1-Cyclopropyl-4-fluoro-2-iodobenzene typically involves a multi-step process. One common method starts with 4-cyclopropyl-2-fluoroaniline, which undergoes diazotization using sulfuric acid, potassium iodide, and sodium nitrite in dichloromethane and water at 0°C. The resulting diazonium salt is then reacted with potassium iodide in dichloromethane and water at 60°C for three hours, yielding the desired product with an approximate yield of 71.28%.
Chemical Reactions Analysis
1-Cyclopropyl-4-fluoro-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Cross-Coupling Reactions: It is often used in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, silver oxide, and various bases. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
1-Cyclopropyl-4-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the labeling of biomolecules for imaging and tracking purposes.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-fluoro-2-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in cross-coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds by acting as a leaving group. The cyclopropyl and fluorine groups can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
1-Cyclopropyl-4-fluoro-2-iodobenzene can be compared to other similar compounds, such as:
1-Fluoro-4-iodobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Chloro-4-fluoro-2-iodobenzene: Contains a chlorine atom instead of a cyclopropyl group, which can affect its reactivity and the types of reactions it can undergo.
4-Fluoroiodobenzene: Similar to 1-Fluoro-4-iodobenzene but with the fluorine and iodine atoms in different positions, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which can introduce steric hindrance and influence the compound’s reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C9H8FI |
---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
1-cyclopropyl-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H8FI/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 |
InChI Key |
XEZVAGVMYLYYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)I |
Origin of Product |
United States |
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